Methoxymethanesulfonamide
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Overview
Description
Methoxymethanesulfonamide is an organosulfur compound with the molecular formula C₂H₇NO₃S. It is a derivative of methanesulfonamide, where a methoxy group is attached to the nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methoxymethanesulfonamide can be synthesized through the reaction of methanesulfonamide with methanol in the presence of a suitable catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the desired product. The general reaction can be represented as follows:
CH3SO2NH2+CH3OH→CH3SO2NHCH3O
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as distillation or crystallization are employed to isolate the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
Methoxymethanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert it back to methanesulfonamide.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide.
Major Products Formed
Oxidation: Methanesulfonic acid derivatives.
Reduction: Methanesulfonamide.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Scientific Research Applications
Methoxymethanesulfonamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of sulfonamide derivatives.
Biology: Investigated for its potential as an enzyme inhibitor in biochemical studies.
Medicine: Explored for its antimicrobial properties and potential use in drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other organosulfur compounds
Mechanism of Action
The mechanism of action of methoxymethanesulfonamide involves its interaction with specific molecular targets. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Methanesulfonamide: The parent compound, lacking the methoxy group.
Methanesulfonic acid: A related compound with a sulfonic acid functional group.
Sulfonamides: A broader class of compounds with similar structural features.
Uniqueness
Methoxymethanesulfonamide is unique due to the presence of the methoxy group, which imparts distinct chemical properties and reactivity compared to its parent compound, methanesulfonamide. This modification can enhance its solubility, stability, and potential biological activity .
Biological Activity
Methoxymethanesulfonamide (MMS) is a sulfonamide compound that has garnered attention in various biological studies due to its potential therapeutic applications. This article delves into the biological activity of MMS, highlighting its mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its sulfonamide functional group, which is known for its diverse biological activities. The chemical structure can be represented as follows:
This compound exhibits properties that are conducive to interactions with biological systems, particularly in the context of enzyme inhibition and modulation of signaling pathways.
-
Inhibition of Enzymatic Activity :
- MMS has been shown to inhibit various enzymes, including carbonic anhydrase and certain proteases. The inhibition mechanism typically involves the formation of a stable complex between the sulfonamide group and the active site of the enzyme, thereby preventing substrate binding.
- Nitroxyl (HNO) Release :
- Anti-inflammatory Effects :
Cardiovascular Health
MMS has shown promise in enhancing cardiovascular performance, particularly in models of heart failure. The release of HNO from MMS contributes to improved myocardial contractility and vasodilation, making it a candidate for treating acute congestive heart failure .
Cancer Research
In cancer studies, derivatives of this compound have been evaluated for their antitumor properties. For instance, certain analogs have demonstrated cytotoxic effects against leukemia cells by inhibiting topoisomerase II activity, which is crucial for DNA replication and repair .
Case Studies
- Study on Cardiovascular Effects :
- Antitumor Activity :
Data Tables
Properties
Molecular Formula |
C2H7NO3S |
---|---|
Molecular Weight |
125.15 g/mol |
IUPAC Name |
methoxymethanesulfonamide |
InChI |
InChI=1S/C2H7NO3S/c1-6-2-7(3,4)5/h2H2,1H3,(H2,3,4,5) |
InChI Key |
ADOBRTNEJWBESR-UHFFFAOYSA-N |
Canonical SMILES |
COCS(=O)(=O)N |
Origin of Product |
United States |
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